![molecular formula C9H15N3O B11943385 [(2-Methylcyclohexen-1-yl)methylideneamino]urea CAS No. 102943-52-2](/img/structure/B11943385.png)
[(2-Methylcyclohexen-1-yl)methylideneamino]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2-Methylcyclohexen-1-yl)methylideneamino]urea is a chemical compound with the molecular formula C9H16N2O It is known for its unique structure, which includes a cyclohexene ring substituted with a methyl group and a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methylcyclohexen-1-yl)methylideneamino]urea typically involves the reaction of 2-methylcyclohexanone with urea in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 2-Methylcyclohexanone and urea.
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide.
Solvent: Ethanol or methanol.
Reaction Conditions: Moderate temperatures (50-70°C) and stirring for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
化学反応の分析
Types of Reactions
[(2-Methylcyclohexen-1-yl)methylideneamino]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted urea derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
[(2-Methylcyclohexen-1-yl)methylideneamino]urea has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(2-Methylcyclohexen-1-yl)methylideneamino]urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways.
類似化合物との比較
[(2-Methylcyclohexen-1-yl)methylideneamino]urea can be compared with other similar compounds, such as:
1-Methylcyclohexene: A simpler analog with a similar cyclohexene ring but lacking the urea moiety.
3-Methylcyclohexene: Another analog with a different position of the methyl group.
4-Methylcyclohexene: Similar to 1-Methylcyclohexene but with the methyl group in a different position.
特性
CAS番号 |
102943-52-2 |
|---|---|
分子式 |
C9H15N3O |
分子量 |
181.23 g/mol |
IUPAC名 |
[(2-methylcyclohexen-1-yl)methylideneamino]urea |
InChI |
InChI=1S/C9H15N3O/c1-7-4-2-3-5-8(7)6-11-12-9(10)13/h6H,2-5H2,1H3,(H3,10,12,13) |
InChIキー |
SNORNDIJWKDGOY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(CCCC1)C=NNC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-(4-morpholinyl)-1-propanamine](/img/structure/B11943302.png)
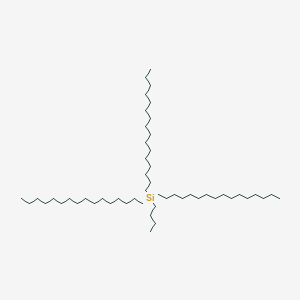
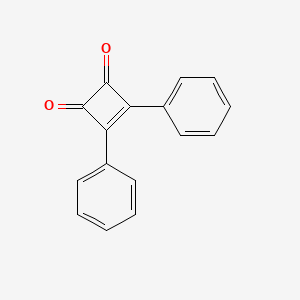

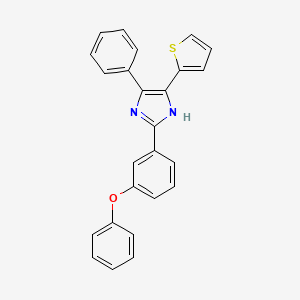

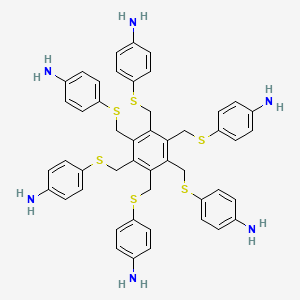

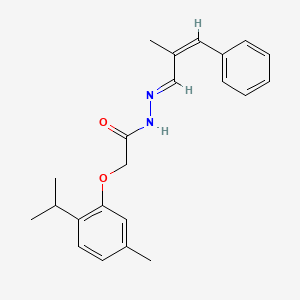
![4-bromo-2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate](/img/structure/B11943371.png)
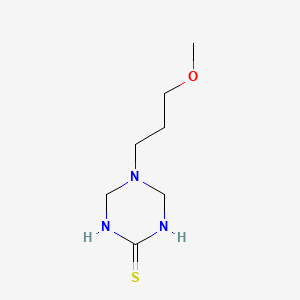


![Disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl]](/img/structure/B11943397.png)
